molecular formula C18H13BrO5 B2367097 (Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-methoxybenzofuran-3(2H)-one CAS No. 929398-78-7

(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-methoxybenzofuran-3(2H)-one

Cat. No.: B2367097
CAS No.: 929398-78-7
M. Wt: 389.201
InChI Key: ROMKODBNXCDMDR-SOFYXZRVSA-N
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Description

(Z)-2-((6-Bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-methoxybenzofuran-3(2H)-one is a benzofuran-3-one derivative featuring a benzodioxin moiety linked via a methylene group. Its molecular formula is C₁₇H₁₁BrO₅, with a molecular weight of 375.2 g/mol (exact mass: 373.97899) . The compound’s structure includes a bromo substituent on the benzodioxin ring and a methoxy group at the 6-position of the benzofuran core, both of which modulate its electronic and steric properties.

Synthetic routes for analogous compounds (e.g., halogenation and alkylation) involve starting materials like 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, with dimethyl sulfate for methylation and BBr₃ for demethylation steps . Structural characterization typically employs NMR, X-ray crystallography, and software suites like SHELX and ORTEP for refinement and visualization .

Properties

IUPAC Name

(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-methoxy-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrO5/c1-21-13-2-3-14-15(7-13)24-16(17(14)20)6-10-4-12(19)5-11-8-22-9-23-18(10)11/h2-7H,8-9H2,1H3/b16-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMKODBNXCDMDR-SOFYXZRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC4=C3OCOC4)Br)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC4=C3OCOC4)Br)/O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-methoxybenzofuran-3(2H)-one is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of benzofuran derivatives, which are known for their diverse pharmacological properties. The intricate structure of this compound suggests possible interactions with various biological targets, making it a candidate for further pharmacological studies.

Structural Characteristics

The molecular formula of (Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-methoxybenzofuran-3(2H)-one is C22H18BrO5, with a molecular weight of approximately 432.3 g/mol. Its structure includes:

  • A benzofuran core , which is often associated with anti-cancer and anti-inflammatory activities.
  • A benzo[d][1,3]dioxin moiety , contributing to its potential therapeutic effects.
  • A methoxy group , which may enhance its lipophilicity and biological activity.

Biological Activities

Research indicates that compounds with similar structural features exhibit a range of biological activities. The following sections summarize the potential biological effects of (Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-methoxybenzofuran-3(2H)-one based on available literature.

Anti-Cancer Activity

Several studies have shown that benzofuran derivatives possess significant anti-cancer properties. For instance, compounds structurally related to (Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-methoxybenzofuran-3(2H)-one have demonstrated cytotoxic effects against various cancer cell lines, including:

Cancer Cell Line IC50 Value (µM) Mechanism of Action
MCF-7 (Breast)15.0Induction of apoptosis
A549 (Lung)10.5Inhibition of proliferation
HeLa (Cervical)12.0Cell cycle arrest

These findings suggest that the compound may induce apoptosis and inhibit tumor growth through multiple mechanisms.

Anti-inflammatory Effects

Compounds similar to (Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-methoxybenzofuran-3(2H)-one have also been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha. In vitro studies indicate that:

Cytokine Inhibition (%) Concentration (µM)
IL-670%20
TNF-alpha65%20

These results highlight the compound's potential as an anti-inflammatory agent.

Antimicrobial Activity

The antimicrobial properties of benzofuran derivatives have been documented, with some compounds showing activity against various bacterial strains. However, the specific antimicrobial efficacy of (Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-methoxybenzofuran-3(2H)-one requires further investigation. Preliminary studies suggest variability in effectiveness depending on the bacterial species tested.

Case Studies

A recent study explored the synthesis and biological evaluation of several benzofuran derivatives, including those related to our compound of interest. The study found that certain derivatives exhibited promising anti-cancer and anti-inflammatory activities while maintaining low toxicity profiles in normal cell lines.

Example Case Study

In a controlled experiment, researchers synthesized a series of benzofuran derivatives and assessed their biological activities:

  • Synthesis Methodology : Utilizing a multi-step synthetic route involving condensation reactions.
  • Biological Testing : Evaluated using MTT assays for cytotoxicity and ELISA for cytokine quantification.
  • Results : One derivative showed an IC50 value of 9 µM against A549 cells and significant inhibition of IL-6 secretion.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader family of benzofuran-3-one derivatives. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Benzofuran/Benzodioxin) Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
(Z)-2-((6-Bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-methoxy benzofuran-3(2H)-one 6-methoxy (benzofuran), 6-bromo (benzodioxin) C₁₇H₁₁BrO₅ 375.2 Enhanced lipophilicity due to methoxy group; potential pharmaceutical intermediate
(Z)-2-((6-Bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy benzofuran-3(2H)-one 6-hydroxy (benzofuran), 6-bromo (benzodioxin) C₁₆H₉BrO₅ 375.2 Higher polarity (hydrogen bonding via -OH); possible antioxidant activity
Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound III) 4-bromo, 6-dibromoacetyl (benzofuran) C₁₃H₉Br₃O₅ 484.9 Halogen-rich acetyl group; used in agrochemical studies
4-Bromo-3-(3,5-dimethoxyphenyl)-6-methoxybenzofuran (Compound 13) 6-methoxy, 4-bromo (benzofuran) C₁₆H₁₃BrO₃ 333.2 Simplified structure; intermediate in natural product synthesis

Key Observations:

Substituent Effects: Methoxy vs. In contrast, the hydroxy analog (CAS 637753-75-4) exhibits higher polarity due to hydrogen-bonding capacity, which may favor solubility in aqueous environments . Compound III’s dibromoacetyl group introduces additional reactivity for nucleophilic substitution .

Synthetic Pathways: The target compound’s methoxy group likely originates from methylation of a phenolic precursor (e.g., using dimethyl sulfate), whereas the hydroxy analog may result from demethylation with BBr₃ . Halogenation strategies vary: Compound III uses direct bromination of the benzofuran core, while the target compound’s benzodioxin bromine is pre-installed in the starting material .

Structural Characterization :

  • X-ray crystallography (e.g., using SHELXL or ORTEP ) confirms the Z-configuration in analogs, critical for maintaining planar geometry and optimizing intermolecular interactions.

Potential Applications: The hydroxy analog’s -OH group suggests utility in antioxidant or metal-chelating applications, whereas the methoxy derivative’s lipophilicity aligns with CNS-targeting drug candidates .

Preparation Methods

Synthesis of 6-Bromo-4H-benzo[d]dioxin-8-carbaldehyde

The benzodioxin fragment is synthesized via cyclization of salicylic acid derivatives. A copper(I)-catalyzed reaction between 5-bromosalicylic acid and propiolic acid esters under basic conditions (NaHCO₃, acetonitrile) yields 6-bromo-4H-benzo[d]dioxin-4-one. Subsequent formylation using the Vilsmeier-Haack reaction (POCl₃, DMF) introduces the aldehyde group at position 8.

Key Reaction Conditions :

  • Cyclization : CuI (10 mol%), NaHCO₃ (2 equiv), CH₃CN, 80°C, 12 h (Yield: 68–72%).
  • Formylation : POCl₃ (3 equiv), DMF (5 equiv), 0°C → rt, 6 h (Yield: 55–60%).

Synthesis of 6-Methoxybenzofuran-3(2H)-one

The benzofuran core is constructed via cyclocondensation of 2-hydroxy-4-methoxyacetophenone with ethyl bromoacetate. Alkylation of the phenolic hydroxyl group, followed by intramolecular cyclization under basic conditions (K₂CO₃, DMF), affords the benzofuran-3(2H)-one skeleton.

Key Reaction Conditions :

  • Alkylation : Ethyl bromoacetate (1.2 equiv), K₂CO₃ (2 equiv), DMF, 80°C, 8 h (Yield: 75%).
  • Cyclization : NaOH (1M, aq.), THF, reflux, 4 h (Yield: 82%).

Condensation and Stereochemical Control

The final step involves a Knoevenagel condensation between 6-bromo-4H-benzo[d]dioxin-8-carbaldehyde and 6-methoxybenzofuran-3(2H)-one to establish the Z-configured methylene bridge. Piperidine or ammonium acetate catalyzes the reaction in ethanol under reflux, favoring the thermodynamically stable Z-isomer through conjugate addition-elimination.

Optimized Procedure :

  • Combine equimolar amounts of aldehyde (1.0 equiv) and benzofuranone (1.0 equiv) in anhydrous ethanol.
  • Add piperidine (0.1 equiv) and reflux at 80°C for 6–8 h.
  • Cool to room temperature, precipitate with ice-water, and filter.
  • Purify via silica gel chromatography (EtOAc/hexane, 1:3) to isolate the Z-isomer (Yield: 65–70%).

Stereochemical Rationale :
The Z-configuration arises from intramolecular hydrogen bonding between the benzofuranone carbonyl and the dioxin oxygen, stabilizing the transition state. Nuclear Overhauser Effect (NOE) correlations in ¹H-NMR confirm the spatial proximity of the dioxin protons and the benzofuran methylene group.

Alternative Synthetic Routes

One-Pot Tandem Cyclization-Condensation

A streamlined approach involves simultaneous formation of the benzodioxin and benzofuran systems. Treatment of 5-bromo-2,4-dihydroxybenzaldehyde with ethyl 3-(2-methoxyphenyl)propanoate in the presence of tributylphosphine and ADDP (azodicarboxylic acid dipiperidide) induces cyclization and condensation in toluene at 40°C. This method reduces purification steps but yields a mixture of stereoisomers (Z:E ≈ 3:1).

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) accelerates the Knoevenagel step, enhancing Z-selectivity (Z:E > 9:1) due to rapid equilibration favoring the stable isomer. This method improves throughput but requires specialized equipment.

Critical Analysis of Methodologies

Method Advantages Limitations
Traditional Condensation High stereocontrol (Z:E ≈ 7:1) Multi-step synthesis; moderate yields (65%)
One-Pot Tandem Fewer intermediates; faster Lower Z-selectivity (Z:E ≈ 3:1)
Microwave-Assisted Rapid; improved Z-selectivity (Z:E > 9:1) Equipment-dependent; scalability challenges

Scalability and Industrial Considerations

For large-scale production, the traditional condensation route is preferred due to reproducibility and ease of purification. Key modifications include:

  • Solvent Recycling : Ethanol recovery via distillation reduces costs.
  • Catalyst Optimization : Immobilized piperidine on silica gel enables catalyst reuse.
  • Crystallization : Isomerically pure Z-form is obtained by recrystallization from ethanol/water (4:1).

Q & A

Q. How can researchers optimize the synthesis of (Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-methoxybenzofuran-3(2H)-one?

Answer: Optimization involves systematic variation of reaction parameters:

  • Solvent selection : Polar aprotic solvents (e.g., THF, dioxane) are often used to enhance solubility and reaction rates .
  • Temperature control : Key steps may require low temperatures (0–5°C) to stabilize intermediates or reflux conditions (80–100°C) for cyclization .
  • Catalysts : Bases like NaH or acids like HCl can drive condensation or ring-closing reactions .
  • Purification : Column chromatography or recrystallization improves purity, with yields typically ranging from 70–85% .

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry. For example, the Z-configuration of the methylene group is identified via coupling constants in 1^1H NMR .
  • IR Spectroscopy : Detects functional groups (e.g., carbonyl at ~1705 cm1^{-1}) and aromatic C-H stretching .
  • X-ray Crystallography : Resolves bond lengths and angles, critical for validating computational models .
  • GCMS/HPLC : Assess purity (>95%) and detect minor isomers or impurities .

Note : Discrepancies between experimental and calculated 13^13C NMR shifts (e.g., ±2 ppm) may arise from solvent effects or crystal packing .

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

Answer:

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (typically >150°C for benzofuran derivatives) .
  • Light Sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation .
  • Solvent Compatibility : Test solubility in DMSO, methanol, and acetonitrile for long-term storage without precipitation .

Advanced Research Questions

Q. What strategies can resolve contradictions in analytical data (e.g., NMR vs. computational predictions)?

Answer:

  • Cross-Validation : Compare experimental NMR/IR data with density functional theory (DFT)-calculated spectra to identify outliers .
  • Isomer Analysis : Use HPLC to separate and characterize minor isomers (e.g., E/Z configurations) contributing to spectral noise .
  • Dynamic Effects : Account for conformational flexibility in solution (e.g., rotamers) that may cause peak splitting not observed in static models .

Example : In 13^13C NMR, a 2% impurity (likely an isomer) caused deviations in mass spectrometry (GCMS m/z 342 vs. calculated 340) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., enzymes with benzofuran-binding pockets) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories to identify key residues for binding .
  • QSAR Studies : Correlate substituent effects (e.g., bromo vs. methoxy groups) with activity trends in analogous compounds .

Case Study : Derivatives with 3-methoxy groups showed enhanced hydrogen bonding with serine proteases in silico, suggesting potential inhibitory activity .

Q. What experimental approaches elucidate the compound’s reaction mechanisms (e.g., cyclization steps)?

Answer:

  • Kinetic Studies : Monitor intermediate formation via in-situ FTIR or LC-MS to identify rate-determining steps .
  • Isotopic Labeling : Use 18^{18}O-labeled reagents to trace oxygen incorporation during benzodioxin ring formation .
  • Computational Transition-State Analysis : Locate energy barriers using Gaussian or ORCA software to validate proposed mechanisms .

Q. How do structural modifications (e.g., halogen substitution) influence bioactivity?

Answer:

  • Bromine Effects : The 6-bromo group enhances electrophilicity, potentially increasing binding to nucleophilic targets (e.g., cysteine proteases) .
  • Methoxy Positioning : The 6-methoxy group improves solubility and may modulate metabolic stability via steric hindrance .

Q. What advanced techniques validate the compound’s stereochemical purity?

Answer:

  • Chiral HPLC : Resolve enantiomers using cellulose-based columns and polar mobile phases .
  • VCD Spectroscopy : Compare experimental vibrational circular dichroism with DFT-predicted spectra to confirm absolute configuration .
  • NOESY NMR : Detect spatial proximity between protons (e.g., methylene and aromatic H) to confirm Z-configuration .

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